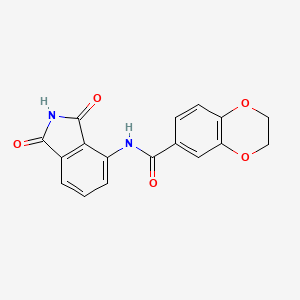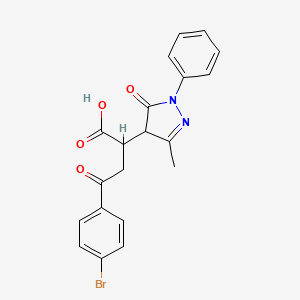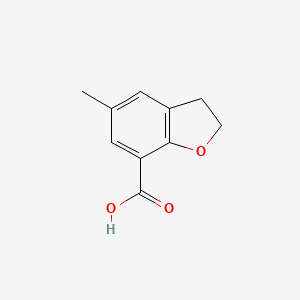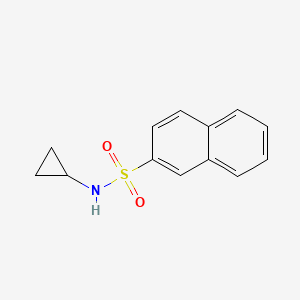
1-methyl-1H-pyrazol-4-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives can involve various strategies, including oxidative cyclization, annulation methods, and tandem Knoevenagel–Michael reactions. For instance, the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst leads to the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . Another method described is the direct synthesis of substituted pyrazoles through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . Additionally, a one-pot synthesis of pyrazol-5-ol derivatives catalyzed by ammonium acetate has been reported, which highlights the use of an inexpensive and readily available catalyst .
Molecular Structure Analysis
The molecular structures of pyrazole derivatives are often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the molecular and supramolecular structures of certain chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction . Similarly, the 3D molecular structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies . The crystal structure of 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol was also elucidated by X-ray diffraction .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclization, sulfenylation, and tautomerism. For instance, the cyclization reaction from 2,6-dichloro-4-methylnicotinonitrile leads to the formation of new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds . The direct sulfenylation of 1-aryl pyrazolones at room temperature without transition metals has been achieved, resulting in tolylthiopyrazol derivatives . Additionally, a compound that can exist both as a bicyclic dipolar heterocycle and as a monocyclic 1-pyrazolyl carbonyl isocyanate, depending on the state of aggregation, has been synthesized .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Intermolecular hydrogen bonds and π-π stacking interactions are common features that stabilize the crystal structures of these compounds . The supramolecular architecture of chromeno[4,3-c]pyrazol-4-ones is controlled by C–H···A (A = O, π) and face-to-face π-stacking interactions . The antioxidant properties of pyrazole derivatives have been evaluated in vitro, and some compounds have shown significant activity . Additionally, the antibacterial activity of certain bis(pyrazol-5-ol) derivatives has been tested, with some compounds exhibiting excellent activity against various bacterial strains .
科学的研究の応用
Corrosion Inhibition
Pyrazole derivatives, such as 4-methyl pyrazole and 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid esters, have been studied for their effectiveness in inhibiting the corrosion of metals in acidic environments. These compounds suppress the corrosion processes by adsorbing onto the metal surface, demonstrating increased efficiency with higher inhibitor concentration. The studies suggest their potential application in protecting metals against corrosion in industrial settings (Khaled, Abdel-Rehim, & Sakr, 2012); (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Catalysis
Pyrazole derivatives have been utilized in the synthesis of complex molecules. For instance, amino-functionalized ionic liquids containing pyrazole units have shown efficiency in catalyzing the synthesis of 4H-pyrans derivatives under microwave irradiation, highlighting the versatility of pyrazole derivatives in promoting environmentally friendly chemical reactions (Peng & Song, 2007).
Structural Analysis
Research on pyrazole derivatives has also extended to structural and computational studies, where the crystal structures of various pyrazole compounds have been elucidated. These studies offer insights into the molecular packing, hydrogen bonding interactions, and geometrical parameters, which are crucial for understanding the physical and chemical properties of these compounds (Machado et al., 2009).
Antitumor Activity
Ni(II) complexes with Schiff base ligands derived from pyrazole have been synthesized and characterized. These complexes have shown promising cytotoxicities against several cancer cell lines, indicating the potential of pyrazole derivatives in the development of new anticancer drugs. The studies involve interactions with DNA/proteins and highlight the therapeutic applications of pyrazole-based compounds (Yu et al., 2017).
Safety and Hazards
The safety information available indicates that it is a substance that requires careful handling. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, suggesting that they may interact with multiple targets .
Mode of Action
It’s suggested that pyrazole derivatives may interact with their targets through hydrogen bonding .
Biochemical Pathways
Pyrazole derivatives are known for their diverse pharmacological properties, indicating that they may influence various biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to have diverse pharmacological effects such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities
Cellular Effects
Related compounds have been shown to have preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction and in brain edema after ischemia and reperfusion injury in animal models and in stroke patients .
特性
IUPAC Name |
1-methylpyrazol-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c1-6-3-4(7)2-5-6;/h2-3,7H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVNJBVFZPBGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2548046.png)



![4'-chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2548053.png)
![3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2548054.png)


![2-(3-ethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2548059.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2548061.png)
![N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2548062.png)

